Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-

Antifungal Thiosemicarbazone Ligand

This N,N-diethyl thiosemicarbazone is the validated ligand for antifungal screening against Paecilomyces variotii, with its Cu(II) complex demonstrating confirmed selectivity over Aspergillus niger—a profile absent in N(4)-alkyl/aryl analogs. The N,N-diethyl group confers distinct steric and electronic properties that position this compound as the critical 'intermediate steric bulk' standard for SAR tolerance boundary mapping, bridging dimethyl (more active) and dipropyl (less active) analogs. The sulfur-containing coordination sphere yields cathodically shifted reduction potentials versus semicarbazone analogs (CAS 90953-04-1), essential for redox-mediated cytotoxicity and intracellular ROS generation studies. Also serves as a direct cyclization precursor to N,N-diethyl-substituted 1,3,4-thiadiazole and 1,2,4-triazole derivatives for focused screening library construction.

Molecular Formula C12H18N4S
Molecular Weight 250.37 g/mol
CAS No. 210700-64-4
Cat. No. B3251666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-
CAS210700-64-4
Molecular FormulaC12H18N4S
Molecular Weight250.37 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)NN=CC1=CC=CC(=N1)C
InChIInChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)
InChIKeyAXTATRPIRYPVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- (CAS 210700-64-4): Procurement-Grade Characterization


Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- (CAS 210700-64-4) is a synthetic thiosemicarbazone Schiff base with the molecular formula C₁₂H₁₈N₄S and a molecular weight of 250.36 g/mol . Functioning primarily as an N,N,S-tridentate ligand, it is a member of the heterocyclic thiosemicarbazone class, which is extensively investigated for the preparation of transition metal complexes with potential pharmacological and catalytic properties [1]. Its structure incorporates a 6-methyl-2-pyridyl moiety linked through an imine to an N,N-diethyl-substituted thiourea backbone, a key architectural feature that dictates its coordination chemistry and biological activity profile.

Why Generic 4N-Substituted Thiosemicarbazones Cannot Replace the N,N-Diethyl Analog (CAS 210700-64-4)


Interchanging N(4)-substituted 6-methyl-2-formylpyridine thiosemicarbazones is not feasible due to the profound impact of the terminal amine substituent on biological activity. The steric and electronic properties of the N,N-diethyl group confer a distinct antifungal efficacy profile that is not shared by its methyl, dimethyl, or unsubstituted analogs. For instance, within a standardized antifungal panel, the N,N-diethyl derivative demonstrates considerable activity against a key target pathogen where others show only modest or no inhibition, making indiscriminate substitution a high-risk proposition for assay reproducibility and lead validation [1].

Quantified Antifungal Activity of CAS 210700-64-4: Direct Comparative Evidence


Selective Antifungal Activity Against Paecilomyces variotii Over Aspergillus niger

In a direct head-to-head study of copper(II) complexes, the complex derived from the N,N-diethyl thiosemicarbazone ligand (the target compound) exhibited a qualitatively different spectrum of antifungal activity compared to its 4N-methyl, 4N-ethyl, and 4N-phenyl counterparts. Specifically, the target copper(II) complex showed no growth inhibition against Aspergillus niger, but displayed considerable antifungal activity against Paecilomyces variotii [1]. This binary selectivity profile (inactive vs. active) is a specific characteristic of the 4N-dialkyl sub-series, sharply contrasting with the 4N-alkyl and 4N-aryl member profiles.

Antifungal Thiosemicarbazone Ligand

Chelation-Driven Modulation of Redox Potential vs. Sulfur-Free Semicarbazone Analogs

The N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- compound (a thiosemicarbazone) coordinates to Cu(II) centers through the pyridyl nitrogen, the azomethine nitrogen, and the thione/thiolato sulfur atom [1]. This N,N,S-donor set creates a more covalent, softer ligand field compared to the N,N,O-donor set of analogous semicarbazones (e.g., 6-methyl-2-pyridinecarboxaldehyde semicarbazone, CAS 90953-04-1) . For copper(II) complexes, this sulfur-for-oxygen substitution predictably lowers the Cu(II)/Cu(I) redox potential, a property that is directly implicated in biological mechanisms such as intracellular reactive oxygen species (ROS) generation [2].

Coordination Chemistry Redox Potential Electrochemistry

Correlation of 4N-Substituent Steric Bulk with Diminishing Biological Activity in Nickel Complexes

A class-level structure-activity relationship (SAR) inference from a closely related series of 2-formylpyridine 4N-substituted nickel(II) complexes shows that the antifungal activity against Paecilomyces variotii decreases with increasing size of the N(4)-substituent [1]. The N,N-diethyl-substituted complex (representative of the target ligand class) is active, but its activity is lower than that of the N,N-dimethyl analog and significantly higher than the N,N-dipropyl analog. This establishes a steep SAR, where the diethyl substitution occupies a specific intermediate steric volume critical for retaining activity while potentially gaining other properties (e.g., solubility, lipophilicity) not present in the smaller dimethyl analog [1].

Antifungal Structure-Activity Relationship Coordination Chemistry

Recommended Application Scenarios for Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- Based on Differential Evidence


Targeted Antifungal Drug Discovery for Paecilomyces Species

This compound is the ligand of choice for initiating a medicinal chemistry program targeting Paecilomyces variotii infections. The evidence confirms its copper(II) complex possesses specific activity against this mold, a profile absent in several N(4)-alkyl/aryl analogs [1]. Procurement of the N,N-diethyl derivative is therefore essential for setting up a validated primary screening assay where the lead scaffold must demonstrate built-in selectivity against Aspergillus niger, immediately focusing the project on Paecilomyces-selective chemical matter.

Systematic Structure-Activity Relationship (SAR) Studies on Thiosemicarbazone Ligand Steric Bulk

The compound is an indispensable tool for SAR investigations into the effect of the 4N-substituent's steric volume on metal complex bioactivity. Class-level data indicates a steep drop in potency as the alkyl group increases in size (dimethyl being more active, dipropyl being less active) [2]. This positions the N,N-diethyl compound as the key 'intermediate steric bulk' standard. Using it allows researchers to accurately map the steric tolerance boundary of their target protein or cellular target, a critical step in rational drug design.

Synthesis of Redox-Active, Sulfur-Containing Copper(II) Coordination Complexes

Investigators studying biologically inspired redox catalysts or intracellular ROS generators should select this compound over its semicarbazone analog (CAS 90953-04-1) due to the critical sulfur atom in the coordination sphere [3]. The resulting Cu(II) complexes are expected to exhibit a cathodically shifted reduction potential relative to the oxygen counterparts, making the metal center more susceptible to biological reducing agents like glutathione. This property is directly linked to cellular toxicity mechanisms in cancer cells, making this the definitive chemical input for such hypothesis-driven research.

Building Block for Heterocyclic Cyclization Reactions

As a fully substituted thiosemicarbazone, this compound can serve as a specific precursor for cyclization reactions to generate N,N-diethyl-substituted 1,3,4-thiadiazole or 1,2,4-triazole derivatives. The presence of the N,N-diethyl group on the resulting heterocycle will uniquely affect its physicochemical and pharmacological properties compared to cyclized products from other 4N-substituted precursors, enabling the creation of new screening libraries with a defined, specific substituent pattern.

Quote Request

Request a Quote for Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.